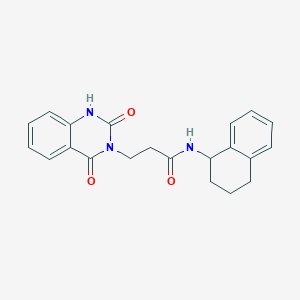
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of 2-aminobenzamides with thiols under transition-metal-free conditions. This method offers good functional group tolerance and avoids the use of external oxidants.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Generation of various substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its quinazoline core is particularly useful in the development of new chemical entities.
Biology: Biologically, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Medically, this compound has been studied for its antitumor and antimicrobial properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation and microbial growth makes it a promising candidate for therapeutic applications.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the inhibition of specific molecular targets. For example, it may inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes. By interfering with these pathways, the compound can induce cell death in cancer cells or inhibit the growth of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-ones: These compounds share a similar quinazoline core but differ in their substituents and functional groups.
Quinazoline-2,4(1H,3H)-diones: These derivatives also contain the quinazoline structure but have different substituents at the 2 and 4 positions.
Uniqueness: 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific substituents, which confer distinct biological and chemical properties compared to other quinazoline derivatives.
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(22-17-11-5-7-14-6-1-2-8-15(14)17)12-13-24-20(26)16-9-3-4-10-18(16)23-21(24)27/h1-4,6,8-10,17H,5,7,11-13H2,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXWHHFUNYNFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













